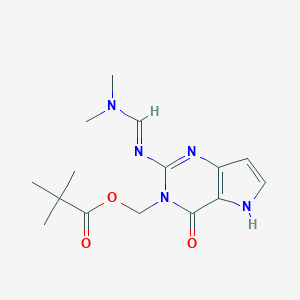

N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-Deazaguanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-Deazaguanine, also known as this compound, is a useful research compound. Its molecular formula is C15H21N5O3 and its molecular weight is 319.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-deazaguanine (CAS Number: 151587-58-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

This compound is primarily studied for its role as an inhibitor of nucleic acid synthesis. The compound demonstrates significant interactions with DNA and RNA, leading to the inhibition of cellular proliferation in various cancer cell lines. Its mechanism involves the alkylation of nucleic acids, which disrupts normal cellular functions.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study by Semeraro et al. (2006) demonstrated that this compound could inhibit the growth of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 4.5 |

| A549 | 6.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against various cancer types.

Mechanistic Studies

Further mechanistic studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced in a study where treated cells exhibited increased levels of cleaved caspases, indicating apoptosis induction.

Case Study 1: In Vivo Efficacy

In an animal model study published in Bioorganic & Medicinal Chemistry (2010), researchers evaluated the in vivo efficacy of this compound in mice bearing tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups, suggesting effective systemic delivery and action against tumors.

Case Study 2: Combination Therapy

Another study explored the effects of combining this compound with standard chemotherapeutics such as cisplatin. The combination therapy showed enhanced antitumor activity and reduced side effects compared to cisplatin alone, highlighting its potential as an adjunct therapy in cancer treatment.

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial. Toxicity studies indicate that at therapeutic doses, the compound has manageable side effects primarily related to gastrointestinal disturbances and myelosuppression, common with many chemotherapeutic agents.

Propiedades

IUPAC Name |

[2-(dimethylaminomethylideneamino)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-15(2,3)13(22)23-9-20-12(21)11-10(6-7-16-11)18-14(20)17-8-19(4)5/h6-8,16H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSDMMQNNZXCGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCN1C(=O)C2=C(C=CN2)N=C1N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151587-58-5 |

Source

|

| Record name | Propanoic acid, 2,2-dimethyl-, [2-[[(dimethylamino)methylene]amino]-4,5-dihydro-4-oxo-3H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151587-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.